

Hederagenin basic chemical and physical properties

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Compound of Interest

Compound Name: *Hederagenin*

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Hederagenin: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hederagenin is a pentacyclic triterpenoid sapogenin, a naturally occurring compound found in a variety of medicinal plants, most notably in the leaves of English ivy (*Hedera helix* L.), as well as in quinoa and the fruits of *Fructus Akebiae*.^[1] First discovered in 1849, **hederagenin** has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, anti-tumor, antioxidant, and antiviral properties.^[1] This technical guide provides an in-depth overview of the core chemical and physical properties of **hederagenin**, detailed experimental protocols for its analysis, and a summary of its known signaling pathway interactions.

Chemical and Physical Properties

Hederagenin is a white crystalline powder with a bitter taste and is odorless.^[2] Structurally, it is a derivative of oleanolic acid, featuring hydroxyl groups at the C-3 and C-23 positions, a double bond between C-12 and C-13, and a carboxyl group at the C-28 position.^[2] This structure allows for various chemical modifications, which have been explored to enhance its bioactivity and pharmacokinetic profile.^[2]

Table 1: General and Chemical Properties of Hederagenin

Property	Value	Reference
IUPAC Name	(3β)-3,23-dihydroxyolean-12-en-28-oic acid	[2][3]
Systematic IUPAC Name	(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydronicene-4a-carboxylic acid	[3]
Molecular Formula	C ₃₀ H ₄₈ O ₄	[1][2][3][4]
Molecular Weight	472.70 g/mol	[2][3]
CAS Number	465-99-6	[3]
Appearance	White to Off-White Crystalline Solid	[2][5]
Taste	Bitter	[2]
Odor	Odorless	[2]

Table 2: Physical and Physicochemical Properties of Hederagenin

Property	Value	Reference
Melting Point	331–333 °C	[2]
Boiling Point	589.4 °C (estimated)	[2][6]
Density	1.14 g/cm ³	[2]
logP (Octanol-Water Partition Coefficient)	7.41 (estimated)	[2][6]
pKa (Strongest Acidic)	4.74 (predicted)	[7]
Polar Surface Area	77.76 Å ²	[7]
Solubility		
Water	Highly insoluble (0.003427 mg/L at 25°C, estimated)	[2][6]
Methanol	Slightly soluble (1 mg/mL)	[2][8]
Ethanol	Slightly soluble; Soluble at ~30 mg/mL	[2][9]
DMSO	Soluble (~30 mg/mL)	[9]
Dimethylformamide	Soluble (~30 mg/mL)	[9]
Storage Temperature	2-8°C, Sealed in dry conditions	[8][10]

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of **hederagenin**.

Extraction and Isolation from Plant Material

This protocol is a composite based on common procedures for extracting **hederagenin** from plant sources like *Hedera helix* leaves.

1. Maceration and Extraction: a. Grind dried plant material (e.g., ivy leaves) into a fine powder.
b. Macerate the ground material repeatedly with 95% (v/v) ethanol at a plant material to solvent

ratio of 1:20 (w/v).[3] c. Perform the extraction at 50°C for 60 minutes with continuous stirring. [3] d. Filter the extract to separate the liquid from the solid plant residue.

2. Acid Hydrolysis: a. To the ethanolic extract, add a strong acid such as hydrochloric acid or sulfuric acid to achieve a final concentration of 1.5-4N.[4] b. Reflux the acidic ethanol mixture for approximately 5 hours to hydrolyze the saponin glycosides into the aglycone, **hederagenin**. [4] c. Allow the mixture to cool and then filter to collect the precipitate. d. Wash the collected filter residue with water until it is neutral.[4]

3. Purification: a. The crude **hederagenin** precipitate can be further purified by treatment with acetonitrile.[2] b. For higher purity, techniques like centrifugal partition chromatography (CPC) can be employed. A two-phase solvent system of n-hexane–ethyl acetate–methanol–water (2:3:2:3, v/v) in ascending mode has been shown to be effective.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is for the identification and quantification of **hederagenin**.

1. Sample Preparation: a. Dissolve the extracted and purified **hederagenin** or the crude extract in methanol to a known concentration (e.g., 1 mg/mL).[8] b. Filter the sample solution through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). b. Mobile Phase: A gradient of methanol and water (containing 0.1% formic acid) is commonly used. c. Flow Rate: Typically 1.0 mL/min. d. Column Temperature: 40°C. e. Detection: UV detector at 210 nm.[11] f. Injection Volume: 5-10 µL.

3. Data Analysis: a. Identify the **hederagenin** peak by comparing the retention time with a certified reference standard. b. Quantify the amount of **hederagenin** by creating a calibration curve with known concentrations of the standard.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) Analysis

This protocol is suitable for the sensitive detection and identification of **hederagenin** and its metabolites in biological samples.

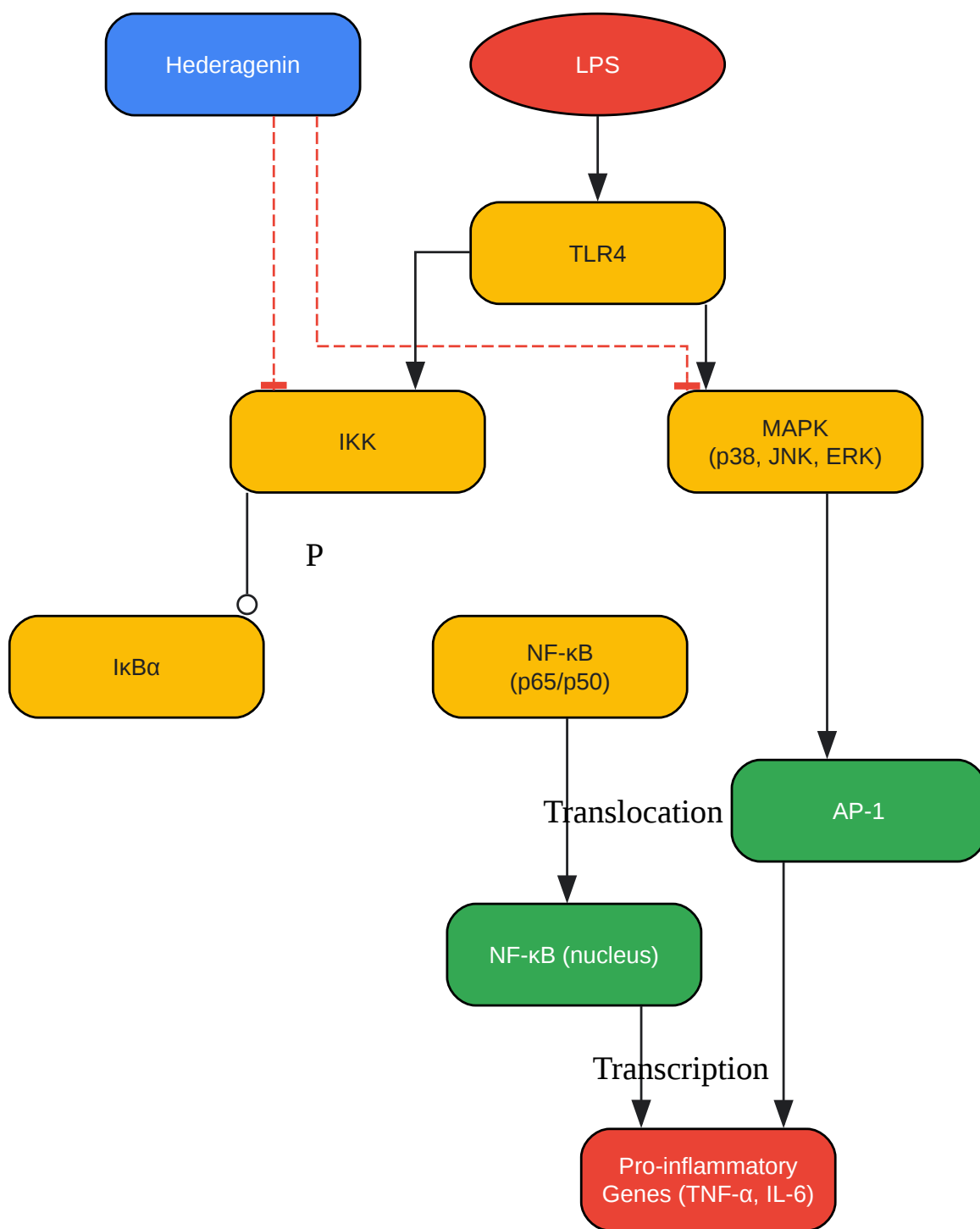
1. Sample Preparation (from Plasma/Serum):[\[1\]](#)
 - a. To 100 μ L of plasma or serum, add an internal standard.
 - b. Precipitate proteins by adding 300 μ L of ice-cold acetonitrile, vortex, and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
 - c. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - d. Reconstitute the residue in 100 μ L of the initial mobile phase.
 - e. Centrifuge again and transfer the supernatant to an autosampler vial for injection.
2. UPLC-Q-TOF-MS Conditions:
 - a. UPLC System:
 - i. Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m particle size).[\[1\]](#)
 - ii. Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - iii. Flow Rate: 0.3-0.4 mL/min.
 - iv. Column Temperature: 40°C.
 - v. Injection Volume: 1-5 μ L.
 - b. Q-TOF-MS System:
 - i. Ionization Mode: Electrospray Ionization (ESI), often in negative mode for **hederagenin** detection.[\[1\]](#)
 - ii. Mass Range: Scan from m/z 100 to 1000.
 - iii. Capillary Voltage: ~3.0 kV.
 - iv. Source Temperature: ~120°C.
 - v. Desolvation Gas Flow and Temperature: Specific to the instrument, e.g., 600 L/hr at 350°C.
 - vi. Collision Energy: Ramped for MS/MS fragmentation analysis.
3. Data Analysis:
 - a. Identify **hederagenin** based on its accurate mass and retention time compared to a standard.
 - b. Characterize metabolites by analyzing their mass shifts and fragmentation patterns relative to the parent compound.

Signaling Pathways and Mechanisms of Action

Hederagenin exerts its biological effects by modulating several key cellular signaling pathways. These are critical for understanding its therapeutic potential.

Anti-inflammatory Effects via NF- κ B and MAPK Pathways

Hederagenin has been shown to possess significant anti-inflammatory properties by inhibiting the activation of the NF- κ B and MAPK signaling pathways.[\[12\]](#)[\[13\]](#) These pathways are central to the inflammatory response, and their inhibition by **hederagenin** leads to a reduction in the production of pro-inflammatory mediators.

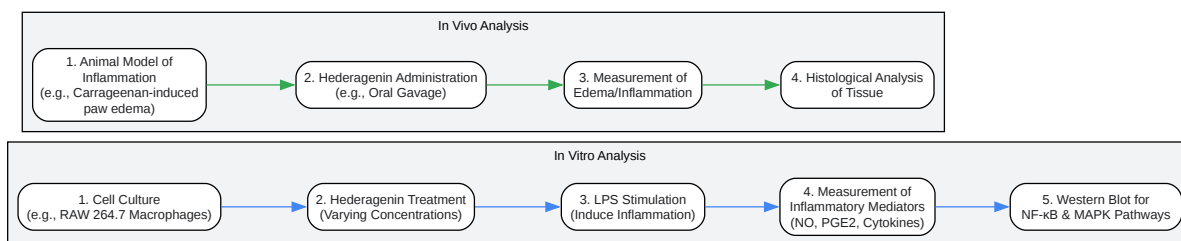
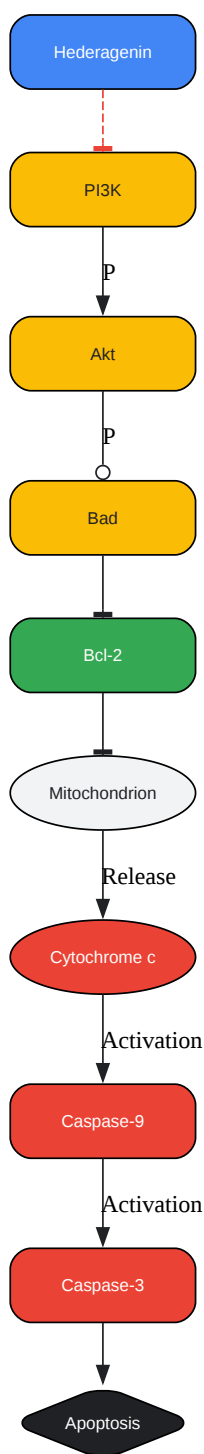


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Caption: **Hederagenin's** anti-inflammatory mechanism.

Induction of Apoptosis via the PI3K/Akt Pathway and Mitochondrial Dysfunction

Hederagenin has demonstrated potent anti-tumor activity by inducing apoptosis in various cancer cell lines. One of the key mechanisms is the inhibition of the pro-survival PI3K/Akt signaling pathway.^[10] Furthermore, **hederagenin** can induce the intrinsic apoptotic pathway through mitochondrial dysfunction.^[4]



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